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Compound of Interest

Compound Name: (S)-2-Isopropylpiperazine

CAS No.: 133181-64-3

Cat. No.: B162974

Get Quote

Executive Summary: The Privileged Scaffold
In medicinal chemistry, piperazine (1,4-diazacyclohexane) is classified as a "privileged scaffold"

due to its ability to bind multiple receptor subtypes with high affinity. Unlike passive linkers, the

piperazine ring actively dictates pharmacokinetics (PK) and pharmacodynamics (PD).

For the drug developer, the piperazine core offers three critical utility pillars:

Conformational Control: It enforces a specific spatial distance (approx. 3.5–4.0 Å) between

two pharmacophores, critical for bivalent ligand design.

Physicochemical Modulation: With a pKa of ~9.8 (N1) and ~5.6 (N4), it serves as a tunable

ionization center, enhancing water solubility and bioavailability of lipophilic cargoes.

Metabolic Stability: While susceptible to N-oxidation, it is generally more stable than open-

chain ethylenediamine analogs.
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To rationally design piperazine derivatives, one must understand the distinct roles of the N1

and N4 positions. The ring typically adopts a chair conformation to minimize 1,3-diaxial

interactions, placing bulky substituents in equatorial positions.

Structural Activity Map (SAR)
The following diagram illustrates the core SAR logic used in lead optimization for CNS and

oncology targets.
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Figure 1: Pharmacophore dissection of the piperazine scaffold. N1 typically handles

pharmacokinetic properties (solubility), while N4 is often derivatized with aryl systems to drive

receptor subtype selectivity.

Therapeutic Domain A: CNS (Serotonin & Dopamine
Modulation)
The most prolific application of piperazine derivatives is in neuropsychiatry. The arylpiperazine

moiety is a recognized pharmacophore for 5-HT1A, 5-HT2A, and D2 receptors.
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Mechanism of Action: The "Anchor" Hypothesis
In GPCR modeling, the protonated nitrogen of the piperazine ring forms a critical salt bridge

with a conserved Aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain.

The aryl group attached to N4 then projects into a hydrophobic pocket, determining agonist vs.

antagonist activity.

Key Drugs:

Aripiprazole (Abilify): D2 partial agonist / 5-HT1A partial agonist.

Buspirone: 5-HT1A partial agonist (Anxiolytic).

Experimental Protocol: 5-HT1A Radioligand Binding
Assay
Objective: Determine the binding affinity (

) of a novel piperazine derivative. Standard: Competition binding using

-8-OH-DPAT.

Methodology:

Membrane Preparation:

Harvest CHO cells stably expressing human 5-HT1A receptors.

Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20

mins.

Validation Check: Protein concentration must be normalized (e.g., 20 µ g/well ) using a

BCA assay to ensure consistent receptor density.

Incubation:

Total Binding: Membrane +

-8-OH-DPAT (1 nM).
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Non-Specific Binding (NSB): Add 10 µM Serotonin (5-HT) to saturate specific sites.

Test Compound: Add piperazine derivative at concentrations ranging from

to

M.

Incubate for 60 mins at 25°C.

Termination & Counting:

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to

reduce filter binding).

Wash 3x with ice-cold buffer.

Measure radioactivity via liquid scintillation counting.

Data Analysis:

Calculate

using non-linear regression.

Convert to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).

Therapeutic Domain B: Oncology (Kinase Inhibition
& Apoptosis)
In oncology, piperazine is often used to improve the physicochemical properties of kinase

inhibitors (e.g., Imatinib) or to act as a cytotoxic warhead.
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Mechanism: Solubility & Interaction
Many kinase inhibitors are highly lipophilic. The addition of an N-methylpiperazine tail (as seen

in Imatinib) increases aqueous solubility via protonation at physiological pH, allowing for oral

bioavailability. Furthermore, recent derivatives show direct induction of apoptosis via caspase-3

activation.

Signaling Pathway: Apoptosis Induction
The following diagram details the mechanism by which novel piperazine-sulfonamide hybrids

induce cell death in resistant cancer lines.
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Figure 2: Intrinsic apoptotic pathway activation by cytotoxic piperazine derivatives. Key events

include mitochondrial membrane depolarization and Caspase-3 activation.[1]

Recent Activity Data (Summary)
The table below summarizes recent literature values for novel piperazine derivatives against

key cancer cell lines.

Compound
Class

Cell Line Target
Activity (

)
Reference

N-benzhydryl

piperazine
MCF-7 (Breast) HDAC6 0.11 µM [1]

Piperazine-

Sulfonyl
HCT-116 (Colon) Tubulin 3.0 µM [2]

Piperazine-

Quinoxaline
HT-29 (Colon)

DNA

Intercalation
0.28 µM [2]

Imatinib

(Standard)
K562 (CML) BCR-ABL ~0.25 µM [3]

Therapeutic Domain C: Antimicrobial Activity[2][3]
[4][5][6][7]
Piperazine derivatives (e.g., Ciprofloxacin) utilize the ring at the C7 position of the

fluoroquinolone core. This substitution is directly responsible for broadening the spectrum of

activity against Gram-negative bacteria (specifically Pseudomonas aeruginosa).

Protocol: Minimum Inhibitory Concentration (MIC)
Objective: Quantify antibacterial potency. Standard: CLSI Broth Microdilution.

Workflow:

Inoculum Prep: Adjust bacterial culture (e.g., E. coli ATCC 25922) to
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McFarland standard (

CFU/mL). Dilute 1:100.

Plate Setup: Use 96-well plates. Add 100 µL of Mueller-Hinton broth.

Dilution: Perform serial 2-fold dilutions of the piperazine derivative (Range: 64 µg/mL to

0.125 µg/mL).

Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 16–20 hours.

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Self-Validation: Include a positive control (Ciprofloxacin) and a sterility control (broth only).

If Ciprofloxacin MIC deviates from expected range (0.004–0.015 µg/mL for E. coli), the

assay is invalid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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